Istamycin A0 -

Istamycin A0

Catalog Number: EVT-1585737
CAS Number:
Molecular Formula: C15H32N4O4
Molecular Weight: 332.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sannamycin B is an amino sugar.
Overview

Istamycin A0 is a member of the aminoglycoside class of antibiotics, primarily derived from the fermentation of the bacterium Streptomyces tenjimariensis. This compound has garnered attention due to its structural characteristics and potential antimicrobial properties. Istamycin A0, along with its congeners, exhibits significant activity against various bacterial strains, making it a subject of interest in antibiotic research and development.

Source and Classification

Istamycin A0 is produced by Streptomyces tenjimariensis, a species known for its ability to synthesize a variety of bioactive compounds. This organism is classified within the phylum Actinobacteria, which is renowned for its diverse metabolic capabilities and production of secondary metabolites, including antibiotics. The classification of istamycin compounds falls under aminoglycosides, which are characterized by their amino sugars and are commonly used in treating bacterial infections.

Synthesis Analysis

Methods

The synthesis of Istamycin A0 involves several steps that typically start from simpler organic precursors. A notable method includes the use of 3,2',6'-tri-N-benzyloxycarbonyl-3',4'-dideoxyneamine as a key intermediate. This compound undergoes various transformations, including acylation and demethylation processes, to yield Istamycin A0 and its derivatives.

Technical Details

  1. Starting Materials: The synthesis often begins with derivatives of dideoxyneamine.
  2. Key Reactions:
    • Acylation reactions are critical for introducing functional groups necessary for biological activity.
    • The use of aziridine derivatives has been noted in the synthesis pathway, facilitating the formation of complex structures.
  3. Characterization: High-performance liquid chromatography coupled with mass spectrometry is employed to analyze the purity and identity of synthesized compounds .
Molecular Structure Analysis

Structure

The molecular structure of Istamycin A0 features multiple hydroxyl groups and amino functionalities that contribute to its biological activity. Its structural formula includes a complex arrangement typical of aminoglycosides, allowing it to interact effectively with bacterial ribosomes.

Data

  • Molecular Formula: C₁₄H₁₉N₃O₅
  • Molecular Weight: Approximately 301.32 g/mol
  • Structural Characteristics: The presence of multiple stereocenters results in various stereoisomers, which can exhibit differing pharmacological properties.
Chemical Reactions Analysis

Reactions

Istamycin A0 can participate in various chemical reactions that modify its structure or enhance its bioactivity. These include:

  1. Acylation: Essential for modifying the amino groups to improve antibacterial efficacy.
  2. Hydrolysis: Can lead to the formation of less active derivatives or degradation products.
  3. Epimerization: The compound can exist in multiple epimeric forms, which are separable using chiral chromatography techniques .

Technical Details

The reactions are typically monitored using chromatographic techniques to ensure that desired products are obtained in sufficient yield and purity.

Mechanism of Action

Process

The mechanism through which Istamycin A0 exerts its antibacterial effects involves binding to specific sites on bacterial ribosomal RNA. This binding inhibits protein synthesis by disrupting the translation process, ultimately leading to bacterial cell death.

Data

  • Target: 16S ribosomal RNA
  • Inhibition Type: Bactericidal action through interference with protein synthesis machinery.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Sensitive to hydrolysis under acidic conditions; stable under neutral pH.
  • Reactivity: Reacts with strong oxidizing agents and acids.

Relevant data indicate that the compound maintains stability under standard laboratory conditions but should be handled with care due to potential degradation pathways.

Applications

Istamycin A0 has significant potential applications in scientific research and medicine:

  1. Antibiotic Development: Its unique structure provides a basis for developing new antibiotics against resistant strains.
  2. Biochemical Research: Used as a tool in studies involving ribosomal function and protein synthesis mechanisms.
  3. Pharmacological Studies: Investigated for potential uses in treating infections caused by Gram-negative bacteria.
Biosynthesis and Genetic Regulation of Istamycin A0

Gene Cluster Architecture in Streptomyces tenjimariensis

The istamycin biosynthetic gene cluster (BGC) in Streptomyces tenjimariensis spans 67,904 nucleotides and is located on the genomic locus AJ845083.2 (MIBiG accession BGC0000700) [1] [5]. This cluster contains 46 coding sequences, with core biosynthetic genes organized into operons dedicated to cyclitol formation, aminosugar transfer, and tailoring modifications. Key genes include:

  • istC: Encodes 2-deoxy-scyllo-inosose (2DOI) synthase, initiating the aminocyclitol core.
  • istS: Codes for a 2-deoxy-scyllo-inosose aminotransferase.
  • istB: Specifies an AGA 6'-aminotransferase for aminosugar modification.
  • istU and istO: Encode N-methyltransferases for late-stage tailoring [1] [6].

The cluster also features regulatory elements, including imrA (16S rRNA methyltransferase conferring self-resistance) and issC (a GntR-family transcriptional regulator). Notably, the BGC architecture reveals co-localization of resistance genes (imrA, istJ) with biosynthetic genes, ensuring coordinated expression during antibiotic production [1] [9].

Table 1: Core Genes in the Istamycin A0 Biosynthetic Cluster

GeneProtein FunctionRole in Biosynthesis
istC2-deoxy-scyllo-inosose synthaseCatalyzes first cyclization step
istS2DOI aminotransferaseTransaminates 2DOI to 2-deoxy-scyllo-inosamine
istBAGA 6'-aminotransferaseModifies the pseudodisaccharide core
istU/istON-methyltransferasesIntroduce methyl groups at C-6'
imrA16S rRNA methyltransferaseConfers self-resistance
istZN-formimidoyl istamycin A synthaseGenerates istamycin A congener

Enzymatic Pathways for 2-Deoxy-Aminocyclitol Core Synthesis

Istamycin A0 biosynthesis initiates with the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2DOI) via the dehydrogenase IstC, a NAD-dependent enzyme that catalyzes ring cyclization [1] [6]. The 2DOI intermediate undergoes transamination by IstS, which utilizes L-glutamine as an amino donor to yield 2-deoxy-scyllo-inosamine (2DOIA) [6] [9]. Subsequent NAD-dependent dehydrogenation by a homolog of BtrE/NeoE generates 3-amino-2,3-dideoxy-scyllo-inosose, which is then converted to 2-deoxystreptamine (2DOS) through a second transamination step [6].

The 2DOS core undergoes glycosylation: IstM (an NDP-D-glucosaminyltransferase) attaches N-acetyl-D-glucosamine to form a pseudodisaccharide. This intermediate is deacetylated by IstD (amidase/deacetylase), yielding istamycin A0 (also termed IS-A0), the first stable aglycone intermediate [5] [6]. Further modifications involve:

  • istB-mediated amination at C-6'
  • istP-catalyzed phosphorylation
  • istU/O-driven N-methylation [1].

Streptomyces tenjimariensis shares enzymatic logic with Micromonospora olivasterospora (fortimicin producer), evidenced by cross-species conversion of IS-A0 to 2''-N-formimidoyl-IS-A (istamycin A3) [5].

Role of Plasmid-Mediated Regulation in Secondary Metabolite Production

Plasmid carriage profoundly influences istamycin production through metabolic burden and regulatory interference. Studies in streptomycetes demonstrate that plasmids derived from pIJ101, SCP2*, and SLP1.2 vectors depress secondary metabolite synthesis, particularly for aminoglycosides like istamycin [2] [9]. Key mechanisms include:

  • Resource Diversion: Plasmid replication and maintenance compete for cellular ATP and nucleotides, reducing precursor availability for antibiotic synthesis.
  • Regulatory Protein Sequestration: Plasmid-encoded transcriptional regulators (e.g., TetR-family proteins) may interfere with chromosomal BGC expression. Pseudomonas fluorescens studies reveal TetR regulators (e.g., PhlH) undergo ligand-induced conformational changes that derepress antibiotic pathways [7].
  • Instability Effects: Plasmids exhibit high instability in Streptomyces, necessitating antibiotic selection (e.g., thiostrepton). Selection markers like tsr (thiostrepton resistance) perturb ribosomal function, indirectly modulating secondary metabolism [2] [9].

Table 2: Plasmid Effects on Secondary Metabolite Production

Plasmid TypeEffect on IstamycinMechanism
pIJ101-derivedSignificant inhibitionHigh copy number increases metabolic burden
SCP2*-derivedModerate inhibitionCompetes for transcriptional machinery
Without selectionReversible depressionPlasmid loss restores native metabolism

Critically, plasmid-cured strains regain normal istamycin production, confirming causality [2].

Epigenetic and Post-Translational Modifications Influencing Congener Diversity

Istamycin A0 serves as the biosynthetic precursor for >10 congeners (e.g., istamycins A, B, A3), with diversity arising from epigenetic and post-translational modifications:

Epigenetic Regulation

  • DNA Methylation: Orphan methyltransferases (e.g., Dam) methylate adenine in GATC motifs, altering chromatin accessibility and BGC expression. Global hypomethylation in E. coli increases antibiotic resistance by upregulating efflux pumps (istJ, istH) [3] [8]. In Streptomyces, methylation silences cryptic BGCs until environmental triggers (e.g., nutrient stress) induce demethylation [8] [9].
  • RNA Methylation: m6A modifications in 23S rRNA (mediated by istO-like enzymes) enhance ribosome stability during antibiotic stress, indirectly favoring istamycin synthesis [3].

Post-Translational Enzymatic Modifications

  • N-Formimidoylation: Istamycin A0 is converted to istamycin A3 by IstZ, which introduces a formimidoyl group at the 2''-N position using formate as a precursor [1] [5].
  • C-Methylation: IstU/IstO catalyze S-adenosyl methionine (SAM)-dependent methylation at C-6', generating 6'-N-methylistamycin A0 [1].
  • Redox Modifications: IstL2 (an Fe-S oxidoreductase) and IstE (dehydrogenase) adjust oxidation states, influencing ring stereochemistry [1] [6].

Table 3: Epigenetic and Enzymatic Modifiers of Istamycin Diversity

Modification TypeKey Enzyme/FactorBiological Effect
N-FormimidoylationIstZGenerates istamycin A3 from A0
N-MethylationIstU/IstOEnhances cellular permeability
DNA MethylationDam methyltransferaseSilences/resists BGC transcription
rRNA MethylationRsmH-like methyltransferasesStabilizes ribosomes under stress

These modifications enable S. tenjimariensis to rapidly adapt istamycin profiles to environmental cues, such as competing microbes or nutrient shifts [8] [9].

Properties

Product Name

Istamycin A0

IUPAC Name

(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol

Molecular Formula

C15H32N4O4

Molecular Weight

332.44 g/mol

InChI

InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3/t8-,9+,10-,11-,12+,13+,14+,15+/m0/s1

InChI Key

GKYYNFPFPFRFFN-LHPGNBRISA-N

Synonyms

sannamycin B

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N

Isomeric SMILES

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)NC)OC)N)N

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